molecular formula C15H18O B024637 2-OCT-1-YNYL-BENZALDEHYDE CAS No. 107586-15-2

2-OCT-1-YNYL-BENZALDEHYDE

Katalognummer: B024637
CAS-Nummer: 107586-15-2
Molekulargewicht: 214.3 g/mol
InChI-Schlüssel: NLLBZRLVLJWMBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Oct-1-YN-1-YL)benzaldehyde is an organic compound with the molecular formula C15H18O and a molecular weight of 214.3 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with an octynyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oct-1-YN-1-YL)benzaldehyde typically involves the alkylation of benzaldehyde with an octynyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of 2-(Oct-1-YN-1-YL)benzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oct-1-YN-1-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The octynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products

    Oxidation: 2-(Oct-1-YN-1-YL)benzoic acid.

    Reduction: 2-(Oct-1-YN-1-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Oct-1-YN-1-YL)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Oct-1-YN-1-YL)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The octynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde: The parent compound, lacking the octynyl group.

    2-(Hex-1-YN-1-YL)benzaldehyde: A similar compound with a shorter alkynyl chain.

    2-(Oct-1-YN-1-YL)benzoic acid: The oxidized form of 2-(Oct-1-YN-1-YL)benzaldehyde.

Uniqueness

2-(Oct-1-YN-1-YL)benzaldehyde is unique due to the presence of the octynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Eigenschaften

CAS-Nummer

107586-15-2

Molekularformel

C15H18O

Molekulargewicht

214.3 g/mol

IUPAC-Name

2-oct-1-ynylbenzaldehyde

InChI

InChI=1S/C15H18O/c1-2-3-4-5-6-7-10-14-11-8-9-12-15(14)13-16/h8-9,11-13H,2-6H2,1H3

InChI-Schlüssel

NLLBZRLVLJWMBG-UHFFFAOYSA-N

SMILES

CCCCCCC#CC1=CC=CC=C1C=O

Kanonische SMILES

CCCCCCC#CC1=CC=CC=C1C=O

Synonyme

2-OCT-1-YNYL-BENZALDEHYDE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.